molecular formula C6H8N2O3S B2959344 2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide CAS No. 1355179-25-7

2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

Cat. No.: B2959344
CAS No.: 1355179-25-7
M. Wt: 188.2
InChI Key: OAJXBZORBVBLRG-UHFFFAOYSA-N
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Description

2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is a heterocyclic compound featuring a pyridinone core substituted with a methyl group at position 2 and a sulfonamide group at position 3. This structure confers unique physicochemical properties, such as moderate polarity due to the sulfonamide moiety and hydrogen-bonding capacity, making it a valuable building block in drug discovery and materials science .

Properties

IUPAC Name

2-methyl-6-oxo-1H-pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-4-5(12(7,10)11)2-3-6(9)8-4/h2-3H,1H3,(H,8,9)(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJXBZORBVBLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=O)N1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-ketoester with an amine and a sulfonamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, hydroxyl derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide typically involves multi-step reactions starting from readily available pyridine derivatives. The compound can be synthesized through the reaction of 2-methyl-3-pyridinecarboxaldehyde with sulfonamides under specific conditions to yield the desired product. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has shown that derivatives of 2-Methyl-6-oxo-1,6-dihydropyridine exhibit notable antimicrobial properties. A study evaluated several synthesized compounds against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that some derivatives demonstrated significant inhibition zones against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae.

CompoundBacterial StrainInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BKlebsiella pneumoniae12
Compound CAspergillus flavus10

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent, particularly in inhibiting mutant isocitrate dehydrogenase (mIDH1) associated with certain cancers. Studies have shown that compounds similar to 2-Methyl-6-oxo-1,6-dihydropyridine can effectively reduce levels of oncometabolite 2-hydroxyglutarate in cancer cells.

Cancer Treatment

The inhibition of mIDH1 by derivatives of 2-Methyl-6-oxo-1,6-dihydropyridine suggests potential applications in treating cancers characterized by this mutation. Clinical trials are underway to evaluate the efficacy of these compounds in cancer therapy.

Enzyme Inhibition

The compound has also shown promise in inhibiting various enzymes critical for disease progression, including acetylcholinesterase and carbonic anhydrases. These properties make it a candidate for treating neurodegenerative diseases and other conditions where enzyme regulation is crucial.

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of compounds based on the structure of 2-Methyl-6-oxo-1,6-dihydropyridine and tested their antimicrobial activity against a panel of pathogens. The results indicated that modifications to the sulfonamide group significantly enhanced antibacterial properties.

Case Study 2: Cancer Therapeutics
In a preclinical model, a derivative of 2-Methyl-6-oxo-1,6-dihydropyridine was administered to mice with tumors harboring mIDH1 mutations. The treatment resulted in reduced tumor growth and lower levels of harmful metabolites, indicating its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

(a) Sulfonamide vs. Carboxylic Acid Derivatives

For instance, 6-Oxo-1,6-dihydropyridine-3-carbaldehyde (C₆H₅NO₂) lacks the sulfonamide’s acidic protons, reducing its ability to participate in ionic interactions .

(b) Methyl vs. Trifluoromethyl Substitution

Replacing the 2-methyl group with a trifluoromethyl group (e.g., Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate, Similarity: 0.88) increases lipophilicity and metabolic stability due to the electron-withdrawing nature of fluorine.

(c) N,N-Dibenzyl Sulfonamide

N,N-Dibenzyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (C₁₆H₁₅ClF₂, MW: 280.75) exhibits significantly higher molecular weight and lipophilicity compared to the target compound. The dibenzyl groups may improve membrane permeability but could also reduce solubility in polar solvents, limiting its utility in aqueous-based applications .

Research and Application Insights

  • Drug Discovery : The target compound’s sulfonamide group is advantageous in designing enzyme inhibitors (e.g., carbonic anhydrase), where hydrogen bonding to active-site residues is critical. In contrast, trifluoromethyl-substituted analogues (e.g., ) are prioritized in CNS drug development due to enhanced blood-brain barrier penetration.
  • Material Science : Aldehyde-containing derivatives (e.g., ) serve as crosslinking agents in polymer synthesis, whereas the target compound’s stability under physiological conditions makes it suitable for biomedical coatings.

Biological Activity

2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS Number: 1355179-25-7) is a heterocyclic compound characterized by a unique combination of a methyl group, a keto group, and a sulfonamide group on the pyridine ring. This structure imparts significant biological activity, making it a subject of interest in various fields including medicinal chemistry and pharmacology.

The molecular formula for this compound is C₆H₈N₂O₃S. It can be synthesized through the cyclization of β-ketoesters with amines and sulfonamides under acidic or basic conditions, typically using solvents like ethanol or methanol at temperatures between 50°C and 100°C. This process can be optimized for industrial applications to improve yield and purity using continuous flow reactors .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit certain enzymes by binding to their active sites, thereby disrupting cellular processes. This mechanism is crucial for its potential therapeutic effects against various diseases .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that sulfonamide compounds generally possess bacteriostatic effects against a range of bacterial strains. In particular, studies have shown that derivatives of this compound can achieve significant inhibition zones against pathogens like E. coli and S. aureus, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
E. coli19.8 ± 0.4250
S. aureus31.2 ± 2.1500
K. pneumoniae20.4 ± 0.9250

Antiviral and Anticancer Properties

In addition to its antibacterial activity, this compound has been evaluated for antiviral and anticancer properties. Preliminary studies suggest that it may inhibit viral replication and exhibit cytotoxic effects on cancer cells, although further research is necessary to elucidate these mechanisms fully .

Case Studies

A study published in MDPI highlighted the synthesis and evaluation of various sulfonamide derivatives, including this compound, demonstrating its superior activity against E. coli compared to traditional sulfonamides . Another investigation focused on its potential as an anticancer agent, revealing that modifications in the molecular structure could enhance its efficacy against specific tumor cell lines .

Comparative Analysis

Compared to similar compounds such as 6-Oxo-1,6-dihydropyridine-3-sulfonamide (lacking the methyl group) and 2-Methyl-6-oxo-1,6-dihydropyrimidine-3-sulfonamide (which contains a pyrimidine ring), the presence of both the methyl and sulfonamide groups in this compound contributes to its unique biological properties, enhancing lipophilicity and solubility .

Q & A

Q. What are the standard synthetic routes for 2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide, and how can yield be optimized experimentally?

  • Methodological Answer: Synthesis typically involves multi-step reactions, such as cyclization of sulfonamide precursors or functionalization of dihydropyridine scaffolds. Key parameters include temperature (e.g., 80–120°C for cyclization), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Lewis acids like ZnCl₂). Use Design of Experiments (DoE) to optimize variables: vary reagent stoichiometry, reaction time, and temperature systematically while analyzing yield via HPLC or LC-MS. Statistical tools like factorial design can identify critical factors .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at position 2, sulfonamide at position 3).
  • Infrared (IR) Spectroscopy: Detect carbonyl (C=O, ~1680–1720 cm⁻¹) and sulfonamide (S=O, ~1150–1350 cm⁻¹) functional groups.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography: For absolute configuration determination if crystalline derivatives are obtainable .

Q. How can researchers experimentally determine solubility and stability in aqueous/organic matrices?

  • Methodological Answer:
  • Shake-Flask Method: Dissolve the compound in buffered solutions (pH 1–13) or organic solvents (e.g., ethanol, DMSO) at 25°C, followed by UV-Vis or HPLC quantification of saturated solutions.
  • Accelerated Stability Testing: Expose samples to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) over 4–12 weeks. Monitor degradation via LC-MS and track kinetic stability using Arrhenius plots .

Advanced Research Questions

Q. What computational strategies can elucidate reaction mechanisms involving this compound?

  • Methodological Answer:
  • Density Functional Theory (DFT): Model transition states and intermediates for sulfonamide formation or ring-opening reactions.
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., solvation in polar aprotic solvents).
  • Software Tools: Gaussian, ORCA, or CP2K for energy profiling; visualize electron density shifts using Multiwfn .

Q. How should researchers address contradictory data in catalytic activity studies?

  • Methodological Answer:
  • Factorial Design: Test interactions between variables (e.g., catalyst loading, temperature) using ANOVA to identify confounding factors.
  • Control Experiments: Replicate studies under inert atmospheres (e.g., N₂/Ar) to rule out oxidation side reactions.
  • Cross-Validation: Compare results across multiple analytical methods (e.g., GC-MS vs. NMR yield quantification) .

Q. What reactor design principles apply to scaling up reactions involving this compound?

  • Methodological Answer:
  • Continuous Stirred-Tank Reactors (CSTR): Ensure efficient mixing for heterogeneous reactions (e.g., solid catalysts).
  • Mass Transfer Optimization: Use baffles or high-shear impellers for viscous reaction mixtures.
  • Safety Protocols: Implement pressure relief systems for exothermic steps (e.g., sulfonation) .

Q. How can analytical methods be optimized for detecting trace impurities in synthesis?

  • Methodological Answer:
  • HPLC Method Development: Test C18 or HILIC columns with mobile phases like acetonitrile/water (0.1% formic acid). Adjust gradient elution (5–95% organic phase over 20 min) for baseline separation.
  • Limit of Detection (LOD): Validate via signal-to-noise ratios (S/N ≥ 3) and spike recovery tests (80–120% acceptable range).
  • Forced Degradation Studies: Expose samples to acid/base hydrolysis, oxidation (H₂O₂), and photolysis to identify degradation products .

Q. What strategies mitigate byproduct formation during sulfonamide functionalization?

  • Methodological Answer:
  • Protecting Groups: Use tert-butoxycarbonyl (Boc) to block reactive amines during sulfonation.
  • Chromatographic Purification: Employ flash chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC for byproduct removal.
  • In Situ Quenching: Add scavengers (e.g., polymer-bound triphenylphosphine) to trap excess sulfonyl chlorides .

Q. How can thermodynamic properties (e.g., ΔHf, logP) be determined experimentally and computationally?

  • Methodological Answer:
  • Differential Scanning Calorimetry (DSC): Measure enthalpy of fusion (ΔHf) via endothermic peaks.
  • Octanol-Water Partition Coefficients (logP): Use shake-flask methods with UV quantification.
  • COSMO-RS Simulations: Predict solubility and partition coefficients via quantum-chemical calculations .

Q. What green chemistry principles apply to sustainable synthesis of this compound?

  • Methodological Answer:
  • Solvent Selection Guides: Replace DMF with Cyrene or 2-MeTHF (biodegradable alternatives).
  • Atom Economy: Optimize stoichiometry to minimize waste (e.g., one-pot synthesis).
  • Catalyst Recycling: Test immobilized enzymes or magnetic nanoparticles for reusable catalysis .

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